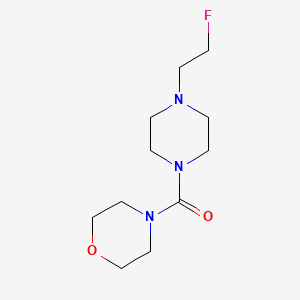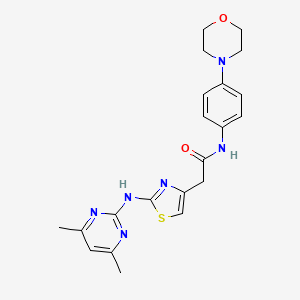
2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield, purity, and any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the compound’s reactivity. What types of chemical reactions does it undergo? What are the products of these reactions? Kinetic and thermodynamic aspects of the reactions might also be analyzed.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, spectral properties, and stability under various conditions.Scientific Research Applications
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds derived from 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide and related structures. These compounds have shown potential as anti-inflammatory and analgesic agents. For instance, a study synthesized various heterocyclic compounds, including thiazolopyrimidines, which demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and exhibited notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Applications
Another research focus is the antimicrobial properties of compounds derived from 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide. Studies have synthesized and evaluated various derivatives for their in vitro antibacterial and antifungal activities. Certain compounds showed excellent activity against bacterial strains like beta-Heamolytic streptococcus and Klebsiella pneumonia, and fungal strains such as Aspergillus flavus (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Hemolytic Activity and Antimicrobial Evaluation
The hemolytic activity and antimicrobial evaluation of derivatives are also a significant area of study. Some synthesized derivatives have shown activity against various microbial species, with specific compounds exhibiting potent antimicrobial properties. These findings indicate potential for further biological screening and application (Gul et al., 2017).
Radiochemistry and Imaging
In radiochemistry, derivatives of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide have been used in the synthesis of selective radioligands for imaging translocator proteins with positron emission tomography (PET). These compounds have shown promising results in labelling with fluorine-18 for in vivo imaging (Dollé et al., 2008).
Synthesis of Heterocyclic Compounds
Additionally, the synthesis of heterocyclic compounds incorporating the 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide framework has been explored for various applications, including the development of anticonvulsant agents. These studies are significant for designing new therapeutics (Severina et al., 2020).
Broad-Spectrum Antifungal Agents
Research into broad-spectrum antifungal agents has also been conducted, with certain derivatives demonstrating fungicidal activity against Candida and Aspergillus species. These findings highlight the potential for developing new antifungal treatments (Bardiot et al., 2015).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Future Directions
This could involve potential applications of the compound, areas for further research, or improvements to its synthesis.
Please consult with a professional chemist or a trusted source for accurate information. If you have access to a university library, they may be able to help you find more resources. You could also consider reaching out to the authors of scientific papers for more information. Remember to always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-14-11-15(2)23-20(22-14)26-21-25-17(13-30-21)12-19(28)24-16-3-5-18(6-4-16)27-7-9-29-10-8-27/h3-6,11,13H,7-10,12H2,1-2H3,(H,24,28)(H,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIAUOWEELUPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

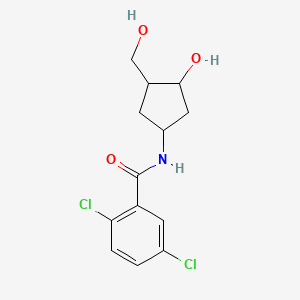
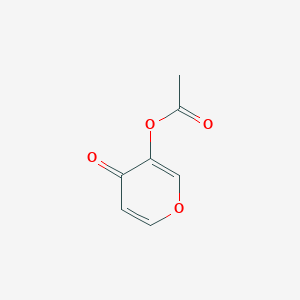
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2986486.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2986487.png)


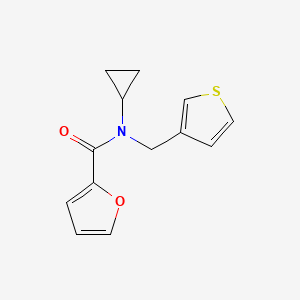
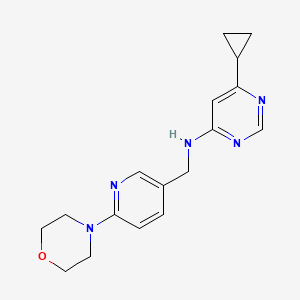
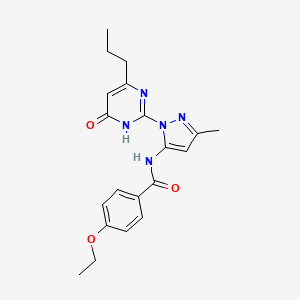
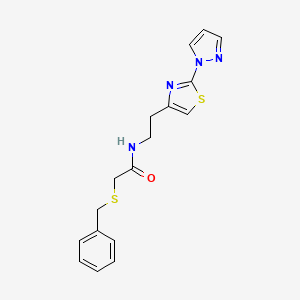
![N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2986501.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986503.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/no-structure.png)
